molecular formula C18H20O B13443719 Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl- CAS No. 121149-70-0

Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl-

Cat. No.: B13443719
CAS No.: 121149-70-0
M. Wt: 252.3 g/mol
InChI Key: CBLZSDBAQGNCCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

. It is a para-substituted acetophenone, characterized by the presence of a tert-butyl group attached to the phenyl ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses acetyl chloride and 4-tert-butylbenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl- involves its interaction with various molecular targets and pathways. The compound’s carbonyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, affecting molecular recognition processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-phenyl- is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and interactions. This makes it a valuable intermediate in organic synthesis and a useful model compound in various research applications .

Properties

CAS No.

121149-70-0

Molecular Formula

C18H20O

Molecular Weight

252.3 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-2-phenylethanone

InChI

InChI=1S/C18H20O/c1-18(2,3)16-11-9-15(10-12-16)17(19)13-14-7-5-4-6-8-14/h4-12H,13H2,1-3H3

InChI Key

CBLZSDBAQGNCCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.